molecular formula C14H14N4O3 B5872281 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate CAS No. 146998-65-4

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate

Cat. No.: B5872281
CAS No.: 146998-65-4
M. Wt: 286.29 g/mol
InChI Key: PVNKQRYWFTWRKX-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is a triazine-based compound featuring a 1,3,5-triazine core substituted with an acetylamino group at position 4, a methyl group at position 6, and a phenyl acetate moiety at position 2. The triazine ring, a six-membered heterocycle with three nitrogen atoms, provides a rigid scaffold that influences electronic properties and molecular interactions. The phenyl acetate substituent introduces ester functionality, which may affect solubility and metabolic pathways.

Properties

IUPAC Name

[2-(4-acetamido-6-methyl-1,3,5-triazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-15-13(18-14(16-8)17-9(2)19)11-6-4-5-7-12(11)21-10(3)20/h4-7H,1-3H3,(H,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKQRYWFTWRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NC(=O)C)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-65-4
Record name ACETIC ACID 2-(4-ACETYLAMINO-6-METHYL-(1,3,5)TRIAZIN-2-YL)-PHENYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate typically involves multiple steps. One common method includes the initial formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the acetylamino group via acetylation. The final step involves the esterification of the phenyl group with acetic acid to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The acetylamino and phenyl acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The triazine ring provides structural stability, while the phenyl acetate moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate and analogous triazine derivatives:

Compound Name / ID Substituents on Triazine Core Key Functional Groups Application/Activity
Target Compound 4-acetylamino, 6-methyl, 2-phenyl acetate Ester, amide Not explicitly stated (inference: pharmaceutical)
(+)-SNAP-7941 () Fluorophenyl, piperidinyl, pyrimidinecarboxylate Fluorine, carboxylate MCHR1 antagonist (anti-obesity)
FE@SNAP () Fluoroethyl, pyrimidinecarboxylate Fluorine, ester Radiolabeled MCHR1 antagonist
Compound 4 () Cyclohexylmethyl, fluorobenzyl, phenyl acetate Ester, amine Anticancer (synthesis intermediate)
PTZ-TRZ () Diphenyltriazine, phenothiazine Aromatic, amine OLED emitter
Metsulfuron Methyl () Methoxy, methyl, sulfonyl benzoate Sulfonylurea, ester Herbicide

Key Differences and Implications

Substituent Effects on Reactivity and Solubility Halogen vs. Methyl/Acetylamino: Fluorine in SNAP-7941 and FE@SNAP increases lipophilicity and metabolic stability compared to the target compound’s methyl group . The acetylamino group in the target compound may enhance water solubility via hydrogen bonding relative to nonpolar substituents like cyclohexylmethyl in Compound 4 . Ester vs. Sulfonylurea: The phenyl acetate group in the target compound differs from the sulfonylurea moiety in metsulfuron methyl, which is critical for herbicidal activity via acetolactate synthase inhibition .

Synthetic Pathways

  • The target compound’s synthesis likely involves nucleophilic substitution on a preformed triazine ring, as seen in (e.g., amination of intermediate 2 with (4-fluorophenyl)methanamine) . By contrast, SNAP-7941 derivatives require multi-step coupling of pyrimidinecarboxylate and piperidinyl groups .

Biological and Functional Applications Pharmaceutical vs. In contrast, metsulfuron methyl’s sulfonylurea group targets plant enzymes . Materials Science: Triazines like PTZ-TRZ with extended aromatic systems (e.g., phenothiazine) exhibit thermally activated delayed fluorescence (TADF) in OLEDs, a property unlikely in the target compound due to its simpler substituents .

Comparative Data Table: Physical and Chemical Properties

Property Target Compound (+)-SNAP-7941 Compound 4 () Metsulfuron Methyl
Molecular Weight ~350–400 (estimated) 650.7 (FE@SNAP) 479.0 (C₂₆H₃₁FN₆O₂) 381.4
LogP (Lipophilicity) Moderate (amide/ester balance) High (fluoroalkyl groups) Moderate (cyclohexyl) Low (sulfonylurea polarity)
Key Spectral Data Not provided ¹H/¹³C NMR, MS ¹H NMR: δ 9.05–8.73 (m) Not provided

Biological Activity

2-[4-(Acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate, also known as CID 853427, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H14N4O3
  • Molecular Weight : 286.29 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, triazine derivatives have shown effectiveness against various bacterial strains. In vitro assays revealed that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Research has pointed towards the potential anticancer properties of triazine derivatives. A study demonstrated that analogs of this compound could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. Specifically, compounds with similar structures were found to exhibit IC50 values in the micromolar range against human cancer cell lines.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. A study focused on acetylcholinesterase (AChE) inhibition found that related compounds could enhance cholinergic signaling, which is crucial in conditions like Alzheimer’s disease. The ability to inhibit AChE suggests potential therapeutic applications in neurodegenerative disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps including the formation of the triazine ring followed by acetylation. The structure-activity relationship indicates that modifications to the triazine moiety can significantly influence biological activity.

ModificationEffect on Activity
Methyl group at position 6Enhances antimicrobial activity
Acetylamino substitutionIncreases AChE inhibitory potency

Case Study 1: Antimicrobial Evaluation

In a controlled study, derivatives of triazine were tested against a panel of bacteria. The results indicated that modifications at the phenyl ring improved efficacy against gram-positive bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Case Study 2: Neuroprotective Assessment

A series of in vitro assays were conducted to evaluate the neuroprotective capabilities of related compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives significantly reduced cell death and oxidative damage markers compared to untreated controls.

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